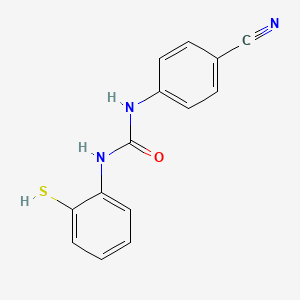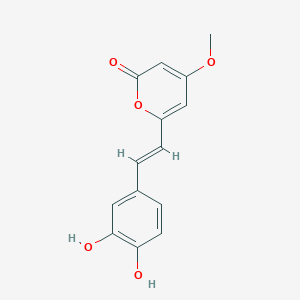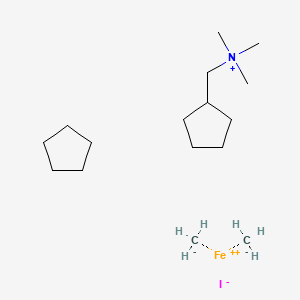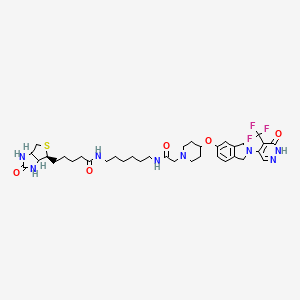![molecular formula C10H10FN5O2 B12399456 [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol is a synthetic compound that features a unique combination of a purine base, a fluorinated furan ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol typically involves multiple steps:
Formation of the Fluorinated Furan Ring: This step involves the fluorination of a furan precursor under controlled conditions.
Attachment of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the amino group of the purine attacks the fluorinated furan ring.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the furan ring, typically through a reduction reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the purine base, potentially modifying its functional groups.
Substitution: The fluorine atom on the furan ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Modified purine bases.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in the study of DNA and RNA interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids suggests it could inhibit viral replication or cancer cell proliferation.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol involves its interaction with nucleic acids. The purine base can form hydrogen bonds with complementary bases in DNA or RNA, potentially disrupting normal cellular processes. Additionally, the fluorinated furan ring may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
[(2R,5S)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol: Lacks the fluorine atom, which may affect its stability and reactivity.
[(2R,5S)-5-(6-aminopurin-9-yl)-4-chloro-2,5-dihydrofuran-2-yl]methanol: Contains a chlorine atom instead of fluorine, which may alter its chemical properties.
[(2R,5S)-5-(6-aminopurin-9-yl)-4-methyl-2,5-dihydrofuran-2-yl]methanol: Contains a methyl group instead of fluorine, potentially affecting its biological activity.
Uniqueness
The presence of the fluorine atom in [(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol enhances its stability and binding affinity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10FN5O2 |
|---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10+/m1/s1 |
InChI Key |
YSLULYDQVQFWMU-FWOIEVBISA-N |
Isomeric SMILES |
C1=C([C@H](O[C@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)





![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)



![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

